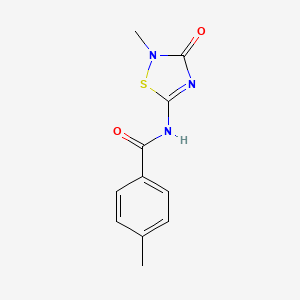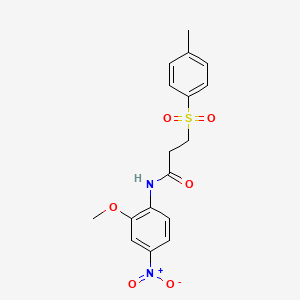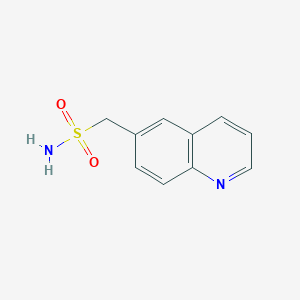
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds related to thiazolidine-2,4-dione, such as those obtained through reactions with various benzaldehydes and indoles, have been explored for their anticancer properties. A study synthesized derivatives displaying significant activity against MCF-7 human breast cancer cell lines, indicating potential as anticancer agents. One compound, in particular, showed strong activity due to the presence of a nitro group, suggesting its effectiveness in inhibiting topoisomerase-I enzyme (Kumar & Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been synthesized and assessed for their antimicrobial efficacy. One study produced a series of derivatives through Knoevenagel condensation and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant activity against gram-positive bacteria and excellent antifungal properties, with some showing superior activity to commercially available drugs (Prakash et al., 2011).
Antitumor Evaluation
The synthesis of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives via Knoevenagel condensation with thiazolidine-2,4-dione revealed moderate to good antitumor activity against various cancer cell lines. This highlights the potential of thiazolidine-2,4-dione derivatives in cancer treatment, offering a new avenue for antitumor drug development (Yu et al., 2017).
Fluorescent Sensing
In the context of detecting toxic chemicals like oxalyl chloride and phosgene, a fluorescent sensor incorporating a thiazolidine-based structure was developed. This sensor operates on a "turn-on" fluorescence mode triggered by intramolecular cyclization reactions, showcasing the versatility of thiazolidine derivatives in chemical sensing applications (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADYIJVENCUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)


![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)